
8-Bromo-5-chloro-1,2,3,4-tetrahydroquinoline
Vue d'ensemble
Description
8-Bromo-5-chloro-1,2,3,4-tetrahydroquinoline is a chemical compound with the molecular formula C9H9BrClN . It is a powder at room temperature .
Molecular Structure Analysis
The InChI code for 8-Bromo-5-chloro-1,2,3,4-tetrahydroquinoline is 1S/C9H9BrClN/c10-7-3-4-8(11)6-2-1-5-12-9(6)7/h3-4,12H,1-2,5H2 .Physical And Chemical Properties Analysis
8-Bromo-5-chloro-1,2,3,4-tetrahydroquinoline is a powder at room temperature . Its molecular weight is 246.53 .Applications De Recherche Scientifique
Synthesis of Quinoline Derivatives
8-Bromo-5-chloro-1,2,3,4-tetrahydroquinoline serves as a precursor in the synthesis of various quinoline derivatives, showcasing its versatility in organic synthesis. The compound is involved in efficient and selective synthesis pathways that lead to the production of tribromoquinoline and dibromo-1,2,3,4-tetrahydroquinoline derivatives through bromination reactions. These derivatives are further utilized to create a range of trisubstituted quinoline derivatives via lithium–halogen exchange reactions, offering a rich foundation for the development of novel organic compounds with potential applications in medicinal chemistry and materials science (Şahin et al., 2008).
Antifungal Activity
The compound has been investigated for its potential antifungal properties. Derivatives such as 3-bromo-6-chloro- and 6-bromo-3-chloro-8-quinolinols have been synthesized and tested against a variety of fungi, demonstrating varying degrees of fungitoxicity. This suggests the compound's utility in developing new antifungal agents, highlighting its significance in pharmaceutical research aimed at combating fungal infections (Gershon et al., 1996).
Heterocyclisation Catalyst
8-Bromo-5-chloro-1,2,3,4-tetrahydroquinoline derivatives are also pivotal in catalyzing heterocyclisation reactions. These reactions are crucial for the synthesis of dihydropyrroloquinolines, a class of compounds with potential therapeutic applications. The presence of the tetrahydroquinoline scaffold allows for good yields in heteroannulation reactions, showcasing the compound's role in the efficient synthesis of complex heterocyclic structures (Marchand et al., 2005).
Building Blocks for Drug Synthesis
The structural flexibility of 8-Bromo-5-chloro-1,2,3,4-tetrahydroquinoline makes it an invaluable building block in the synthesis of potential drug candidates. Its derivatives are utilized in various synthetic pathways to create novel compounds that can be further modified and tested for therapeutic efficacy, underscoring its importance in the discovery and development of new medicines (Hargitai et al., 2018).
Safety and Hazards
Mécanisme D'action
Mode of Action
It’s known that tetrahydroquinolines can generate exo-iminium ion which can isomerize to more stable endo-iminium ion . This might be a part of the interaction mechanism of 8-Bromo-5-chloro-1,2,3,4-tetrahydroquinoline with its targets.
Biochemical Pathways
Tetrahydroquinolines are known to be involved in various biological activities, suggesting they may interact with multiple biochemical pathways .
Propriétés
IUPAC Name |
8-bromo-5-chloro-1,2,3,4-tetrahydroquinoline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9BrClN/c10-7-3-4-8(11)6-2-1-5-12-9(6)7/h3-4,12H,1-2,5H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MAJJEJCDRHIFTL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=C(C=CC(=C2NC1)Br)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9BrClN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
246.53 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



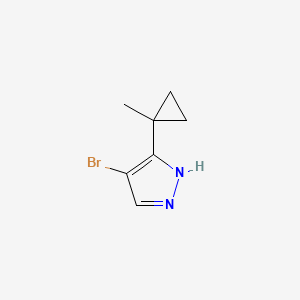
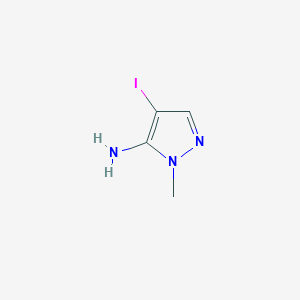
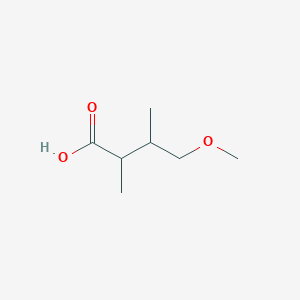
![[2-Fluoro-6-(methylsulfanyl)phenyl]methanamine](/img/structure/B1380225.png)
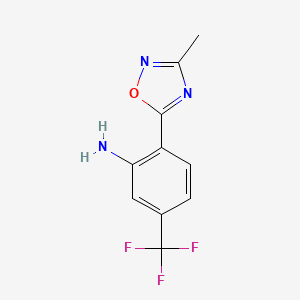
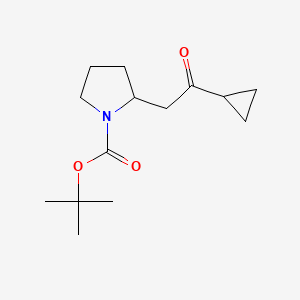
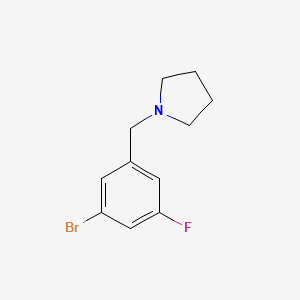
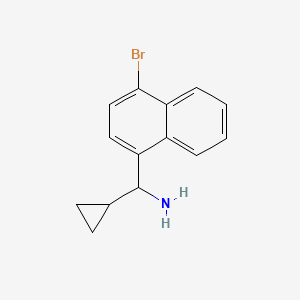
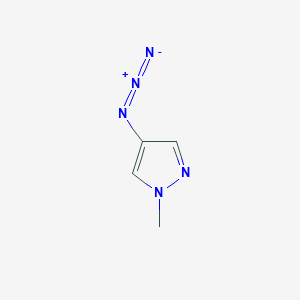
![2-[2-(2-sulfanylethoxy)ethyl]-2,3-dihydro-1H-isoindole-1,3-dione](/img/structure/B1380233.png)
![1-[(4-ethylphenyl)methyl]-5-methyl-1H-1,2,3-triazol-4-amine](/img/structure/B1380237.png)
![{Bicyclo[2.2.1]heptan-2-yl}methanesulfonyl chloride](/img/structure/B1380240.png)
![{Bicyclo[2.2.1]heptan-2-ylmethyl}(methoxy)amine](/img/structure/B1380241.png)
